molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

カタログ番号 B1426587
CAS番号: 1308384-26-0
分子量: 170.21 g/mol
InChIキー: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .


Molecular Structure Analysis

The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .

科学的研究の応用

1. Chronic Kidney Diseases Treatment

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit promising results in treating chronic kidney diseases. For instance, compound 19 in this category demonstrated excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

2. Antiviral and CCR5 Antagonism

The chemical template of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one led to the discovery of novel series of CCR5 antagonists with significant antiviral activities. These compounds show potential in being developed into orally bioavailable drugs (Yang et al., 2009).

3. Pain Management

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored for their potential in pain management as dual µ-opioid receptor agonists and sigma-1 receptor antagonists. Compounds such as 15au from this category showed promising analgesic activity, with an added advantage of less constipation compared to traditional opioids (García et al., 2019).

4. Broad Pharmaceutical Potential

1,9-Diazaspiro[5.5]undecanes, a related class of compounds, have been noted for their potential in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. These compounds' bioactivity and synthesis have been extensively reviewed, highlighting their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

5. Conversion into Oxime Derivatives

Studies have been conducted on converting ketones of heterocyclic spiro compounds having barbituric acid moieties, like 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, into oxime derivatives. This process involves synthesizing various oxime derivatives from diazaspiro[5.5]undecane triones, which are structurally related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (Rahman et al., 2013).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

特性

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 3
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 4
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 5
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 6
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Citations

For This Compound
1
Citations
DA Gray - 2021 - scholarworks.iupui.edu
Parkinson's disease (PD) is a progressive neurodegenerative disorder that affects over 10 million people. Treatments for PD are limited to symptom mitigation with no means of stopping …
Number of citations: 0 scholarworks.iupui.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。